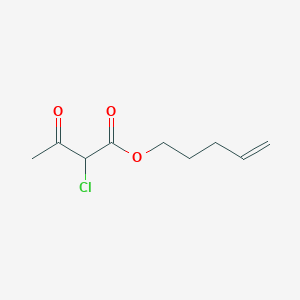
Pent-4-en-1-yl 2-chloro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-4-en-1-yl 2-chloro-3-oxobutanoate is an organic compound with the molecular formula C9H13ClO3. It is a specialty chemical used in various scientific and industrial applications. This compound is characterized by the presence of a chloro group, a ketone group, and an ester linkage, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-en-1-yl 2-chloro-3-oxobutanoate typically involves the esterification of 2-chloro-3-oxobutanoic acid with pent-4-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pent-4-en-1-yl 2-chloro-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The alkene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether or tetrahydrofuran.
Oxidation: m-Chloroperbenzoic acid in dichloromethane or osmium tetroxide in acetone-water mixtures.
Major Products Formed
Nucleophilic substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of epoxides or diols.
Wissenschaftliche Forschungsanwendungen
Pent-4-en-1-yl 2-chloro-3-oxobutanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pent-4-en-1-yl 2-chloro-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone and ester functionalities participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-chloro-3-oxobutanoate: Similar structure but with an ethyl group instead of a pent-4-en-1-yl group.
Methyl 2-chloro-3-oxobutanoate: Similar structure but with a methyl group instead of a pent-4-en-1-yl group.
Pent-4-en-1-yl 2-chloro-3-oxopropanoate: Similar structure but with a shorter carbon chain in the ester moiety.
Uniqueness
Pent-4-en-1-yl 2-chloro-3-oxobutanoate is unique due to the presence of the pent-4-en-1-yl group, which provides additional reactivity and versatility in organic synthesis. The alkene moiety allows for further functionalization through reactions such as epoxidation or hydroboration-oxidation, making it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
61363-97-1 |
|---|---|
Molekularformel |
C9H13ClO3 |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
pent-4-enyl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C9H13ClO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h3,8H,1,4-6H2,2H3 |
InChI-Schlüssel |
HCXDHBAWYKTAON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)OCCCC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


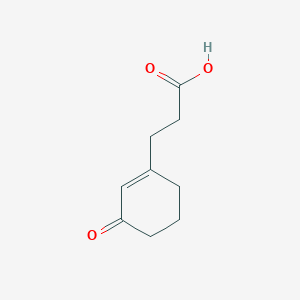
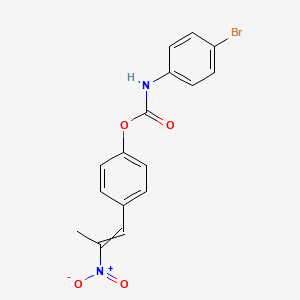
methyl}oxophosphanium](/img/structure/B14586250.png)
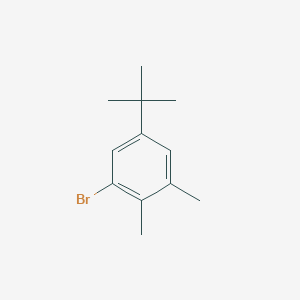
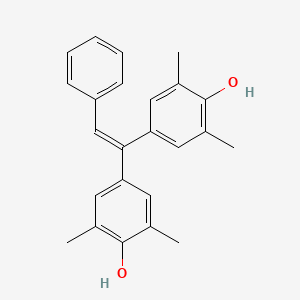

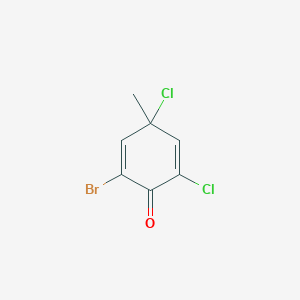

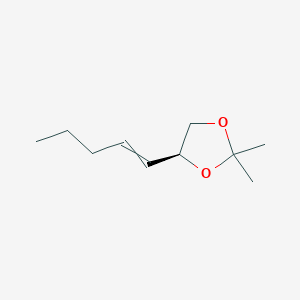
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
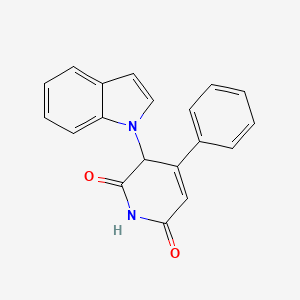
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
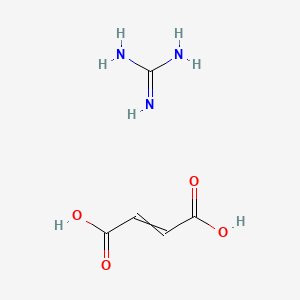
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
